Potassium 1-methyl-4-trifluoroboratomethylpiperazine

Organoboron stability Suzuki-Miyaura cross-coupling Reagent handling

Choose Potassium 1-methyl-4-trifluoroboratomethylpiperazine for direct, one-step Suzuki-Miyaura installation of the N-methylpiperazinylmethyl pharmacophore. Unlike boronic acids or Boc-protected analogs, this bench-stable, monomeric trifluoroborate eliminates protodeboronation, stoichiometric uncertainty, and acidic deprotection steps. Achieve precise stoichiometry (1.0–1.3 equiv) and superior functional group tolerance on acid-sensitive substrates. Bulk procurement is simplified by indefinite ambient shelf life and air/moisture stability, reducing cold-chain logistics and improving process economics.

Molecular Formula C6H13BF3KN2
Molecular Weight 220.09 g/mol
CAS No. 1015484-22-6
Cat. No. B1419376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 1-methyl-4-trifluoroboratomethylpiperazine
CAS1015484-22-6
Molecular FormulaC6H13BF3KN2
Molecular Weight220.09 g/mol
Structural Identifiers
SMILES[B-](CN1CCN(CC1)C)(F)(F)F.[K+]
InChIInChI=1S/C6H13BF3N2.K/c1-11-2-4-12(5-3-11)6-7(8,9)10;/h2-6H2,1H3;/q-1;+1
InChIKeyRPDOZRDOXQPQNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 1-Methyl-4-trifluoroboratomethylpiperazine (CAS 1015484-22-6) for Suzuki-Miyaura Cross-Coupling and Pharmaceutical Building Block Applications


Potassium 1-methyl-4-trifluoroboratomethylpiperazine (CAS 1015484-22-6) is an organotrifluoroborate salt belonging to the class of bench-stable boronic acid surrogates, featuring a 4-methylpiperazine moiety linked via a methylene bridge to a tetracoordinated trifluoroborate anion with a potassium counterion. Its molecular formula is C6H13BF3KN2, with a molecular weight of 220.09 g/mol, and it is supplied as a crystalline solid typically at 95-98% purity . As an aminomethyltrifluoroborate derivative, this compound serves as a protected, air- and moisture-stable reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of N-methylpiperazinylmethyl groups into aryl and heteroaryl scaffolds [1].

Why Potassium 1-Methyl-4-trifluoroboratomethylpiperazine Cannot Be Simply Replaced by Boronic Acids or Unprotected Piperazine Analogs in Cross-Coupling Workflows


Generic substitution of this compound with its boronic acid analog, boronate esters, or even structurally similar organotrifluoroborates is not chemically equivalent due to fundamental differences in stability, stoichiometric control, and compatibility with functional groups. The target compound exists as a tetracoordinated, monomeric potassium salt that exhibits indefinite bench stability to air and moisture [1], whereas the corresponding (4-methylpiperazin-1-yl)methylboronic acid is prone to protodeboronation, air oxidation, and trimer formation, leading to inaccurate stoichiometry and compromised reaction yields [2]. Furthermore, the 4-methylpiperazine moiety in this compound provides distinct physicochemical properties (e.g., solubility, basicity) compared to Boc-protected piperazine trifluoroborates or pyrrolidine analogs, directly influencing reaction performance and purification outcomes in pharmaceutical intermediate synthesis .

Quantitative Differentiation Evidence for Potassium 1-Methyl-4-trifluoroboratomethylpiperazine (CAS 1015484-22-6) Relative to Comparator Reagents


Air and Moisture Stability: Potassium 1-Methyl-4-trifluoroboratomethylpiperazine vs. (4-Methylpiperazin-1-yl)methylboronic Acid

Potassium 1-methyl-4-trifluoroboratomethylpiperazine exhibits indefinite bench stability to air and moisture, maintaining >95% purity after storage at room temperature for months without appreciable decomposition [1]. In contrast, the corresponding boronic acid analog is susceptible to rapid air oxidation, protodeboronation, and trimer formation, leading to variable stoichiometry and decomposition within days under ambient conditions [2].

Organoboron stability Suzuki-Miyaura cross-coupling Reagent handling

Protodeboronation Suppression: Potassium 1-Methyl-4-trifluoroboratomethylpiperazine vs. Boronic Acid Counterparts in Suzuki-Miyaura Coupling

Organotrifluoroborates, including Potassium 1-methyl-4-trifluoroboratomethylpiperazine, demonstrate significantly reduced protodeboronation compared to their boronic acid or boronate ester counterparts . In Suzuki-Miyaura cross-coupling reactions of alkylboron reagents, boronic acids often require 2-5 equivalents due to competitive protodeboronation side reactions, whereas potassium organotrifluoroborates typically require only stoichiometric amounts (1.0-1.3 equiv) to achieve complete conversion [1].

Protodeboronation Cross-coupling efficiency Alkylboron reagents

Monomeric Stoichiometry and Precise Equivalent Control: Potassium 1-Methyl-4-trifluoroboratomethylpiperazine vs. Boronic Acid Trimers

Potassium 1-methyl-4-trifluoroboratomethylpiperazine exists exclusively as a tetracoordinated monomeric species in solid state and solution [1]. In contrast, boronic acids, including (4-methylpiperazin-1-yl)methylboronic acid, undergo reversible trimerization to form boroxines, resulting in variable equivalent weight and imprecise stoichiometry in reaction setups [2]. This monomeric nature ensures that the weighed mass accurately reflects the active coupling equivalents, enabling precise control over reaction stoichiometry.

Stoichiometry control Reagent purity Process chemistry

Functional Group Compatibility and Late-Stage Functionalization Performance Relative to Boc-Protected Piperazine Trifluoroborates

Potassium 1-methyl-4-trifluoroboratomethylpiperazine (CAS 1015484-22-6) carries a free N-methylpiperazine moiety, allowing direct incorporation of the tertiary amine pharmacophore without deprotection steps . In comparison, the widely used Boc-protected analog Potassium 1-trifluoroboratomethyl-4-(N-Boc)piperazine (CAS 936329-97-4) requires an additional acid-mediated Boc deprotection step after coupling, which introduces an extra synthetic operation and may be incompatible with acid-sensitive functional groups elsewhere in the molecule . Aminomethyltrifluoroborates have been demonstrated to cross-couple efficiently with both electron-rich and electron-poor aryl halides as well as heteroaromatic bromides in yields ranging from 65-97% under standard palladium catalysis conditions [1].

Late-stage functionalization Protecting group strategy Medicinal chemistry

Solubility Profile and Reaction Medium Compatibility vs. Piperidine and Pyrrolidine Aminomethyltrifluoroborate Analogs

The presence of the N-methylpiperazine moiety in Potassium 1-methyl-4-trifluoroboratomethylpiperazine confers enhanced water solubility compared to its N,N-dialkyl analogs such as potassium N,N-dimethylaminomethyltrifluoroborate . This improved aqueous solubility facilitates efficient cross-coupling under the biphasic aqueous-organic conditions typical of Suzuki-Miyaura reactions, where organotrifluoroborates require water for hydrolysis to the active boronic acid species [1]. In Ni-catalyzed Suzuki-Miyaura cross-coupling studies, arylpotassium trifluoroborates were shown to cross-couple efficiently only in the presence of water, whereas coupling was sluggish under anhydrous conditions [2].

Reagent solubility Aqueous cross-coupling Piperazine pharmacophore

Pharmacophoric Relevance: Direct Installation of N-Methylpiperazine Motif vs. Post-Coupling Functionalization Routes

The N-methylpiperazine moiety is a privileged pharmacophore present in numerous FDA-approved drugs across therapeutic areas including CNS disorders (e.g., antipsychotics, antidepressants), kinase inhibitors, and anti-infectives [1]. Potassium 1-methyl-4-trifluoroboratomethylpiperazine enables direct, one-step installation of this entire pharmacophoric unit onto aryl or heteroaryl cores via Suzuki-Miyaura cross-coupling [2]. Alternative strategies for introducing the N-methylpiperazinylmethyl group typically require multi-step sequences involving reductive amination or nucleophilic substitution with a pre-installed halomethylarene, which introduces additional synthetic operations and may be incompatible with base- or nucleophile-sensitive functionality [3].

Piperazine pharmacophore Drug discovery building blocks CNS and kinase targets

Recommended Application Scenarios for Potassium 1-Methyl-4-trifluoroboratomethylpiperazine (CAS 1015484-22-6) Based on Quantified Differentiation Evidence


Medicinal Chemistry: One-Step Installation of N-Methylpiperazinylmethyl Pharmacophores in Kinase Inhibitor and CNS Drug Candidate Synthesis

This compound is optimally deployed in medicinal chemistry programs requiring rapid SAR exploration of piperazine-containing scaffolds. As established in Evidence Item 6, the N-methylpiperazine moiety is a privileged pharmacophore prevalent in FDA-approved CNS drugs and kinase inhibitors [1]. Using Potassium 1-methyl-4-trifluoroboratomethylpiperazine enables direct, one-step Suzuki-Miyaura coupling to install the complete N-methylpiperazinylmethyl unit onto aryl or heteroaryl halides, eliminating the 2-3 step alternative sequences that involve reductive amination or nucleophilic substitution [2]. The free N-methyl group, as differentiated from Boc-protected analogs in Evidence Item 4, avoids an acidic deprotection step, making this reagent particularly valuable when working with acid-sensitive substrates or when pursuing late-stage functionalization strategies [3].

Process Chemistry and Scale-Up: Robust Alkyl Transfer with Minimal Protodeboronation and Precise Stoichiometric Control

For process chemists scaling Suzuki-Miyaura cross-couplings to kilogram quantities, this compound's stability and stoichiometric advantages directly translate to cost and reproducibility benefits. As demonstrated in Evidence Items 1 and 2, the compound is indefinitely bench-stable to air and moisture, eliminating the need for cold-chain storage or inert atmosphere handling required for the corresponding boronic acid [1]. More critically, the reduced protodeboronation tendency means only stoichiometric or slight excess (1.0-1.3 equiv) of the trifluoroborate is required versus 2-5 equivalents for alkylboronic acids [2]. This 2- to 5-fold reduction in reagent consumption, combined with the monomeric nature ensuring precise mass-to-equivalent accuracy (Evidence Item 3), minimizes material costs and simplifies downstream purification, directly improving process economics and batch-to-batch reproducibility [3].

Building Block Procurement for Parallel Synthesis and Library Production

Research organizations synthesizing compound libraries via parallel Suzuki-Miyaura coupling should prioritize this compound for its combination of bench stability and predictable reactivity. As established in Evidence Item 1, the compound's indefinite shelf life at room temperature enables bulk procurement without degradation concerns, reducing administrative and logistical burden [1]. The monomeric stoichiometry (Evidence Item 3) ensures that automated liquid handling systems or manual weighing delivers consistent equivalents across hundreds of reactions, a parameter that is difficult to control with trimer-prone boronic acids [2]. Additionally, the compound's aqueous solubility profile (Evidence Item 5) facilitates consistent hydrolysis kinetics across the standard biphasic reaction conditions employed in parallel synthesizers, reducing well-to-well variability and minimizing reaction failures [3].

Late-Stage Functionalization of Complex Pharmaceutical Intermediates

When introducing an N-methylpiperazinylmethyl group onto advanced intermediates bearing multiple sensitive functional groups, this compound offers a critical advantage over alternative boron reagents. Unlike the Boc-protected analog that necessitates subsequent acidic deprotection (Evidence Item 4), Potassium 1-methyl-4-trifluoroboratomethylpiperazine installs the free N-methylpiperazine directly, preserving the integrity of acid-labile moieties such as silyl ethers, acetals, or tert-butyl esters that may be present in the substrate [1]. Furthermore, the functional group compatibility of organotrifluoroborates in palladium-catalyzed cross-coupling is well-established, with tolerance for esters, nitriles, ketones, amides, and unprotected alcohols, enabling chemoselective coupling even on densely functionalized substrates [2]. This property is particularly valuable for late-stage diversification of clinical candidates or natural product derivatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium 1-methyl-4-trifluoroboratomethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.